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Spectroscopic Profile of Boc-Arg(Mtr)-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-Arg(Mtr)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N α -tert-butyloxycarbonyl-N ω -(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly known as **Boc-Arg(Mtr)-OH**. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of arginine residues. Understanding its spectroscopic characteristics is paramount for quality control, reaction monitoring, and ensuring the integrity of synthesized peptides.

Chemical Structure and Properties

Boc-Arg(Mtr)-OH is a derivative of the amino acid arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.



Property	Value
Full Chemical Name	N-α-tBoc-N G-(4-Methoxy-2,3,6 trimethylbenzenesulfonyl)-L-arginine
Synonyms	Boc-Arg(Mtr)-OH
CAS Number	102185-38-6
Molecular Formula	C21H34N4O7S
Molecular Weight	486.58 g/mol
Appearance	White to off-white powder
Application	Peptide synthesis

Spectroscopic Data

The following sections present the available spectroscopic data for Boc-Arg(Mtr)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15	S	1H	Ar-H
4.01	m	1H	α-Н
3.82	S	3H	-OCH₃
3.14	t	2H	δ-CH ₂
2.62	S	3H	Ar-CH₃
2.58	S	3H	Ar-CH₃
2.10	S	3H	Ar-CH₃
1.85 - 1.60	m	4H	β-CH ₂ , γ-CH ₂
1.43	S	9H	Вос-(СНз)з

¹³C NMR Data

Specific ¹³C NMR data for **Boc-Arg(Mtr)-OH** is not readily available in the public domain. However, based on the known structure and typical chemical shifts for similar protected amino acids, the following are expected approximate chemical shifts:



Chemical Shift (δ) ppm (Predicted)	Assignment
~175	C=O (Carboxyl)
~158	C=O (Boc)
~156	C=N (Guanidinium)
~138-125	Aromatic C
~80	C(CH₃)₃ (Boc)
~61	-OCH₃
~54	α-СН
~41	δ-CH ₂
~29	β-CH ₂
~28	Вос-(СНз)з
~25	y-CH₂
~22, ~20, ~12	Ar-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Boc-Arg(Mtr)-OH** is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, S=O, and C-O functional groups.



Wavenumber (cm ⁻¹) (Typical)	Functional Group	Vibration Mode
3300 - 2500 (broad)	O-H	Stretching (Carboxylic acid)
~3300	N-H	Stretching (Amide and Guanidinium)
~2960	С-Н	Stretching (Aliphatic)
~1710	C=O	Stretching (Carboxylic acid)
~1680	C=O	Stretching (Boc urethane)
~1640	C=N	Stretching (Guanidinium)
~1520	N-H	Bending (Amide II)
~1360, ~1160	S=O	Asymmetric & Symmetric Stretching (Sulfonyl)
~1250	C-O	Stretching (Carboxylic acid and Boc)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Boc-Arg(Mtr)-OH**, electrospray ionization (ESI) is a common technique.

m/z (Mass-to-Charge Ratio)	lon
487.22	[M+H]+
509.20	[M+Na]+
431.24	[M-C ₄ H ₈ +H] ⁺ (Loss of isobutylene from Boc)
387.23	[M-Boc+H]+

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of Boc-Arg(Mtr)-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more due to the low natural abundance of ¹³C.
 - Relaxation delay: 2-10 seconds.
 - Spectral width: 0-200 ppm.
- Data Processing: Perform Fourier transformation, phase correction, and baseline correction.
 Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the powdered Boc-Arg(Mtr)-OH directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.



Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

 Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

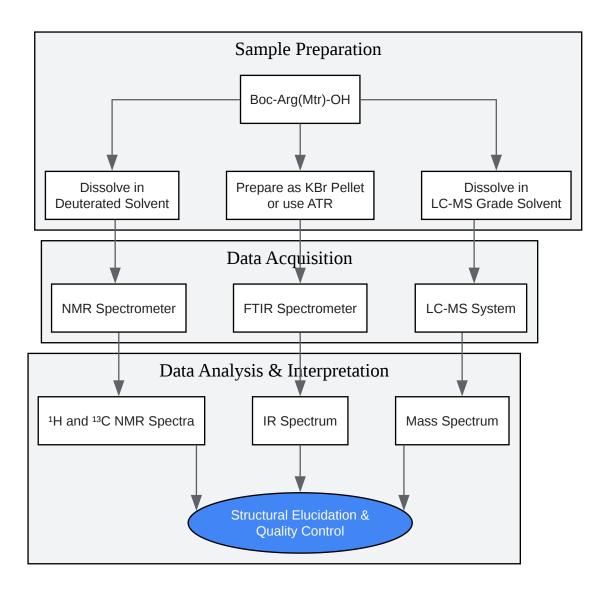
Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of Boc-Arg(Mtr)-OH (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- · Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
 - Flow rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization mode: Positive ion mode is typically used.
 - Scan range: m/z 100-1000.
 - Capillary voltage and other source parameters should be optimized for the specific instrument.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.



Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the protecting groups in **Boc-Arg(Mtr)-OH**.







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